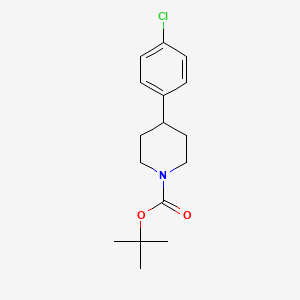

Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate

描述

Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the piperidine ring. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS)-targeting therapeutics due to its modular structure . The tert-butyl carbamate group enhances solubility and stability during synthetic steps, while the 4-chlorophenyl moiety contributes to electronic and steric properties critical for biological interactions.

属性

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNDRHCDSBWGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650670 | |

| Record name | tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946593-11-9 | |

| Record name | tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (TBPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of lipid synthesis and its effects on various disease models. This article explores the biological activity of TBPC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C16H22ClNO2

Molecular Weight : 295.81 g/mol

CAS Number : 159635-49-1

The compound features a piperidine ring substituted with a tert-butyl ester and a chlorophenyl group, which contributes to its lipophilicity and biological activity.

TBPC has been studied primarily for its role as a modulator of lipid synthesis pathways. Research indicates that it can inhibit fatty acid synthase (FAS), an enzyme critical in lipid metabolism, which is implicated in various diseases including cancer and metabolic disorders . The inhibition of FAS by TBPC suggests potential therapeutic applications in conditions characterized by dysregulated lipid synthesis.

Anticancer Activity

Studies have demonstrated that TBPC exhibits anticancer properties by modulating lipid metabolism. The compound has shown effectiveness against several cancer cell lines, including breast and pancreatic cancer. In vitro assays revealed that TBPC can induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Antiviral Properties

In addition to its anticancer activity, TBPC has been evaluated for antiviral effects, particularly against hepatitis C virus (HCV). The compound's ability to modulate FAS may contribute to its antiviral activity by disrupting lipid-dependent viral replication mechanisms .

Study 1: Inhibition of Fatty Acid Synthase

A patent study highlighted TBPC's role as a fatty acid synthase inhibitor with potential applications in treating viral infections and cancers. The compound was shown to effectively reduce FAS activity in vitro, leading to decreased lipid synthesis in affected cells .

| Activity | IC50 Value (µM) | Cell Line |

|---|---|---|

| FAS Inhibition | 15 | HepG2 (Liver Cancer) |

| Antiviral Activity | 20 | HCV-infected Cells |

Study 2: Structure-Activity Relationship (SAR)

A high-throughput screening study identified TBPC as a promising candidate among a library of compounds targeting Mycobacterium tuberculosis. The structure-activity relationship analysis indicated that modifications at the piperidine ring could enhance its efficacy against tuberculosis while maintaining low cytotoxicity .

| Compound | MIC (µM) | Modification |

|---|---|---|

| TBPC | 6.3 | Original Structure |

| Modified Compound A | 2.0 | 4-(p-tert-butylphenyl) substitution |

| Modified Compound B | 6.8 | Cyclohexylmethylene addition |

科学研究应用

2.1. Pharmacological Potential

Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to other piperidine derivatives suggests that it may exhibit activity against various biological targets, particularly in the treatment of neurological disorders and as a potential beta-lactamase inhibitor in bacterial infections .

2.2. Case Studies

Several studies have explored the efficacy of this compound:

- Inhibition of Beta-Lactamase : Research indicates that derivatives of piperidine can serve as effective inhibitors of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Compounds like this compound could enhance the effectiveness of beta-lactam antibiotics when used in combination therapies .

- Neurological Applications : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in treating conditions such as Alzheimer's disease or other neurodegenerative disorders .

3.1. Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry as a building block for synthesizing more complex molecules with potential therapeutic applications. Its role as an intermediate in the synthesis of various pharmacologically active compounds highlights its significance in drug discovery .

3.2. Chemical Research

In chemical research, this compound serves as a model compound for studying reaction mechanisms involving piperidine derivatives. Its reactivity and stability under different conditions provide valuable insights into synthetic pathways and the development of new materials .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Aromatic Substituents

Notes:

- The 4-chlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects, favoring π-π stacking in biological targets.

- The benzoyl group in tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate introduces a polar ketone, increasing water solubility but reducing membrane permeability .

Aliphatic Substituents

Notes:

Functional Group Modifications

Complex Functionalization

Notes:

- Thiophene-carboxamide derivatives () exhibit enhanced CNS penetration due to balanced lipophilicity and hydrogen-bonding capacity .

准备方法

General Synthetic Strategy

The synthesis typically involves:

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to form the piperidine-1-carboxylate.

- Introduction of the 4-(4-chlorophenyl) substituent at the 4-position of the piperidine ring.

- Use of selective alkylation or substitution reactions to achieve regioselectivity.

- Purification by extraction and crystallization.

Detailed Preparation Procedure

Starting Materials and Reagents

| Compound | Role | Notes |

|---|---|---|

| Piperidine | Core heterocycle | Commercially available |

| 4-Chlorobenzyl chloride or 4-chlorophenyl derivatives | Electrophilic aromatic substituent source | Used for arylation |

| Di-tert-butyl dicarbonate (Boc2O) | Protecting agent for nitrogen | Forms tert-butyl carbamate |

| Base (e.g., potassium carbonate, sodium carbonate) | Deprotonation and neutralization | Mild bases preferred |

| Organic solvents (e.g., toluene, dichloromethane, tetrahydrofuran) | Reaction medium | Choice depends on step |

Stepwise Synthesis

Step 1: Protection of Piperidine Nitrogen

- Piperidine is reacted with di-tert-butyl dicarbonate under mild basic conditions (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran or dichloromethane.

- The reaction is performed at temperatures ranging from 10°C to 25°C, typically for 10-15 hours.

- This step yields tert-butyl piperidine-1-carboxylate, protecting the nitrogen and enabling selective substitution at the 4-position.

常见问题

Q. What are the recommended synthesis methods for tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate?

- Methodological Answer: The synthesis typically involves multi-step reactions, including:

Formation of the piperidine core : Reacting 4-(4-chlorophenyl)piperidine with tert-butyl carbamate under basic conditions.

Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by coupling with chlorophenyl derivatives.

Optimization : Catalysts like palladium or nickel may facilitate cross-coupling reactions. Solvent selection (e.g., DMF or THF) and temperature control (0–80°C) are critical for yield optimization .

Example Protocol: A similar analog, tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, was synthesized via cyclopropylamine-thiocyanate cyclization followed by Boc protection .

Q. How should researchers handle and store this compound safely?

- Methodological Answer:

- Handling : Use NIOSH-approved respirators (P95 for particulates), nitrile gloves, and safety goggles. Conduct experiments in fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in tightly sealed containers in cool (<25°C), dry, and ventilated areas. Avoid direct sunlight to prevent degradation .

- Waste disposal : Classify as hazardous organic waste and incinerate via licensed facilities to prevent environmental contamination .

Q. What analytical techniques are used for structural characterization?

- Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and Boc group integrity.

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., observed [M+H]⁺ = 379.1475 for a chlorophenyl analog) .

- X-ray crystallography : Resolve crystal packing and stereochemistry using SHELXL refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer:

- Software tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. SHELXD is robust for experimental phasing in small-molecule crystallography .

- Validation metrics : Cross-check R-factors (<5%), bond length/angle deviations (e.g., C–C bonds within 1.54±0.02 Å), and thermal displacement parameters. For example, a related compound (C25H26ClFN4O3) had triclinic symmetry (α=88.85°, β=81.21°, γ=87.64°) validated via Acta Crystallographica .

Q. What methodological considerations are crucial when studying its pharmacological activity?

- Methodological Answer:

- Target validation : Screen against enzymes like HIF prolyl-hydroxylase using competitive binding assays (IC50 determination) .

- ADME profiling : Assess blood-brain barrier permeability via PAMPA assays. For instance, thiophene derivatives with similar Boc-piperidine scaffolds showed logP values ~3.5, indicating moderate permeability .

- Dose-response studies : Use in vitro models (e.g., HEK293 cells) to evaluate cytotoxicity thresholds. Note that acute toxicity data (oral LD50 >300 mg/kg) may be inferred from structurally related compounds .

Q. How to address discrepancies in toxicity data during risk assessment?

- Methodological Answer:

- Read-across approaches : Compare with analogs like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, which is classified as Acute Toxicity Category 4 (oral, dermal, inhalation) under EU CLP .

- In silico modeling : Use QSAR tools (e.g., ECOSAR) to predict ecotoxicity in the absence of experimental data. For example, log Kow ~4.2 suggests moderate bioaccumulation potential .

- Contingency protocols : Implement spill containment (e.g., activated carbon for adsorption) and emergency rinsing (15 min eye/skin exposure protocols) as per SDS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。